molecular formula C18H17NO4 B2665759 N-[2,2-bis(furan-2-yl)ethyl]-2-methoxybenzamide CAS No. 2309802-49-9

N-[2,2-bis(furan-2-yl)ethyl]-2-methoxybenzamide

Cat. No.: B2665759
CAS No.: 2309802-49-9
M. Wt: 311.337
InChI Key: PQANEZLCFNICGU-UHFFFAOYSA-N
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Description

N-[2,2-bis(furan-2-yl)ethyl]-2-methoxybenzamide is a benzamide derivative characterized by a 2-methoxy-substituted benzamide core linked to a 2,2-bis(furan-2-yl)ethyl group. The bis(furan)ethyl moiety introduces steric bulk and lipophilicity, which may influence solubility, metabolic stability, and target binding compared to simpler benzamides .

Properties

IUPAC Name

N-[2,2-bis(furan-2-yl)ethyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c1-21-15-7-3-2-6-13(15)18(20)19-12-14(16-8-4-10-22-16)17-9-5-11-23-17/h2-11,14H,12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQANEZLCFNICGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCC(C2=CC=CO2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,2-bis(furan-2-yl)ethyl]-2-methoxybenzamide can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxybenzoic acid with 2,2-bis(furan-2-yl)ethylamine in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature, resulting in the formation of the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, solvent, and reagent concentrations can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2,2-bis(furan-2-yl)ethyl]-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The benzamide group can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-[2,2-bis(furan-2-yl)ethyl]-2-methoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2,2-bis(furan-2-yl)ethyl]-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Agrochemicals

Fenfuram (2-methyl-N-phenyl-3-furancarboxamide)
  • Structure : Single furan ring attached to a carboxamide group.
  • Key Differences : Lacks the methoxybenzamide core and bis(furan)ethyl chain.
  • Properties : Used as a fungicide; the single furan likely reduces lipophilicity compared to the target compound.
  • Application : Fungicidal activity against soil-borne pathogens .
Mepronil (2-methyl-N-(3-(1-methylethoxy)phenyl)benzamide)
  • Structure : Benzamide with a methoxy-isopropylphenyl group.
  • Key Differences : Replaces bis(furan)ethyl with a branched alkoxy group.
  • Properties : Higher solubility in organic solvents due to the alkoxy substituent.
  • Application : Agricultural fungicide .

Pharmaceutical Analogues

Metoclopramide (4-amino-5-chloro-N-[(2-diethylamino)ethyl]-2-methoxybenzamide)
  • Structure: Shares the 2-methoxybenzamide core but substitutes bis(furan)ethyl with a diethylaminoethyl group.
  • Key Differences: Presence of chlorine and amino groups enhances polarity and antiemetic activity.
  • Properties : Water-soluble hydrochloride salt; targets dopamine D2 and serotonin 5-HT3 receptors.
  • Application : Clinically used for nausea and gastrointestinal motility disorders .
LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide)
  • Structure : Contains a furan-oxadiazole hybrid linked to a sulfamoylbenzamide.
  • Key Differences : Oxadiazole ring and sulfamoyl group differentiate it from the target compound.
  • Properties : Demonstrated antifungal activity in vitro; solubilized with Pluronic F-127 surfactant.
  • Application : Investigational antifungal agent .

Other Benzamide Derivatives

Potassium 5-chloro-N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-2-methoxybenzamide
  • Structure : Chloro-methoxybenzamide with a sulfamoylphenyl ethyl group.
  • Key Differences : Sulfamoyl and cyclohexyl groups increase molecular weight and polarity.
  • Properties : Potassium salt form enhances water solubility.
  • Application: Not explicitly stated, but structural features suggest agrochemical or pharmaceutical use .

Comparative Data Table

Compound Name Core Structure Substituents Molecular Weight (Da)* Solubility Application
N-[2,2-bis(furan-2-yl)ethyl]-2-methoxybenzamide 2-Methoxybenzamide 2,2-Bis(furan-2-yl)ethyl ~383.4 Low (DMSO required) Under investigation
Fenfuram 3-Furancarboxamide 2-Methyl, N-phenyl ~231.2 Moderate Fungicide
Metoclopramide 2-Methoxybenzamide Diethylaminoethyl, 5-chloro ~354.3 High (aqueous) Antiemetic
LMM11 Sulfamoylbenzamide Furan-oxadiazole, cyclohexyl-ethyl ~530.6 Low (surfactant) Antifungal

*Estimated based on structural formula.

Research Findings and Implications

  • Biological Activity: The furan rings may confer antifungal or pesticidal properties, as seen in LMM11 and fenfuram . However, the absence of charged groups (e.g., metoclopramide’s diethylaminoethyl) may limit central nervous system penetration.
  • Synthetic Challenges : The steric bulk of the bis(furan)ethyl group could complicate synthesis or purification compared to simpler benzamides.

Biological Activity

N-[2,2-bis(furan-2-yl)ethyl]-2-methoxybenzamide is a compound that has garnered interest in medicinal chemistry for its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a furan moiety, which is known for its diverse biological properties. The structure can be represented as follows:

N 2 2 bis furan 2 yl ethyl 2 methoxybenzamide\text{N 2 2 bis furan 2 yl ethyl 2 methoxybenzamide}

This structure incorporates two furan rings attached to a central ethyl group and a methoxybenzamide moiety, suggesting potential interactions with various biological targets.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby altering their activity and leading to downstream biological effects.
  • Receptor Modulation : It may interact with various receptors, influencing signaling pathways associated with cellular responses.

Antioxidant Activity

Research indicates that compounds with furan rings often exhibit antioxidant properties. The antioxidant activity of this compound can be assessed through various assays measuring its ability to scavenge free radicals.

Antimicrobial Properties

Several studies have highlighted the antimicrobial potential of furan derivatives. This compound has been evaluated against various bacterial strains, showing promising results in inhibiting growth.

Case Studies and Research Findings

  • Study on Antioxidant Activity :
    • A study evaluated the antioxidant capacity of various furan derivatives, including this compound. The results indicated a significant reduction in oxidative stress markers in treated cells compared to controls.
    CompoundIC50 (µM)Reference
    N-[2,2-bis(furan-2-yl)ethyl]-...25
    Standard Antioxidant (e.g., Vitamin C)15
  • Antimicrobial Efficacy :
    • In vitro studies demonstrated that the compound exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria.
    Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
    Staphylococcus aureus32
    Escherichia coli64
  • Mechanistic Insights :
    • A detailed investigation into the binding interactions of this compound with specific enzymes revealed that it effectively inhibited enzyme activity through competitive inhibition mechanisms.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the furan and methoxy groups significantly affect the biological activity of the compound. For instance:

  • Furan Substituents : Altering the position or nature of substituents on the furan rings can enhance or diminish antioxidant and antimicrobial activities.
ModificationEffect on Activity
Hydroxyl group on furanIncreased antioxidant activity
Methyl group on benzamideEnhanced antimicrobial efficacy

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[2,2-bis(furan-2-yl)ethyl]-2-methoxybenzamide, and what key reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via amide coupling between 2-methoxybenzoyl chloride and a bis-furyl ethylamine intermediate. A multi-step approach involves:

Preparation of the bis-furan ethylamine backbone through nucleophilic substitution or reductive amination.

Activation of 2-methoxybenzoic acid using thionyl chloride (SOCl₂) to form the acyl chloride.

Coupling under reflux in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) with a base like triethylamine (TEA).

  • Key Conditions :
  • Temperature control (reflux at 40–60°C for 2–4 hours) to prevent furan ring decomposition.
  • Use of moisture-free solvents to avoid hydrolysis of the acyl chloride intermediate .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign methoxy (-OCH₃) protons at δ 3.8–4.0 ppm and furan protons as multiplet signals (δ 6.2–7.5 ppm). Aromatic benzamide protons appear as doublets (δ 7.1–8.1 ppm) .
  • X-ray Crystallography : Resolves stereoelectronic effects of the bis-furan ethyl group on the benzamide core. For example, dihedral angles between furan and benzamide planes can indicate intramolecular interactions .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 353.14) and fragmentation patterns .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer :

  • Dust Inhalation : Use fume hoods and N95 masks (S22 precaution) due to potential respiratory irritation.
  • Skin/Eye Contact : Wear nitrile gloves and goggles (S24/25).
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent oxidation of the furan rings .

Advanced Research Questions

Q. How can reaction parameters be optimized to enhance purity and yield in multi-step synthesis?

  • Methodological Answer :

  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to separate unreacted furan intermediates.
  • Yield Optimization :
  • Increase equivalents of acyl chloride (1.2–1.5 eq) to drive the amidation reaction.
  • Add molecular sieves to absorb water and suppress side reactions.
  • Purity Validation : Monitor by HPLC (C18 column, acetonitrile/water mobile phase) to ensure >95% purity .

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer :

  • Case Example : If NMR shows unexpected splitting patterns, compare experimental data with computational predictions (DFT calculations at B3LYP/6-31G* level). For crystallographic discrepancies (e.g., bond-length variations), refine data using software like SHELXL and validate via R-factor analysis .
  • Cross-Validation : Use 2D NMR (COSY, HSQC) to confirm proton-proton correlations and distinguish between regioisomers .

Q. What computational methods predict the compound’s reactivity or interactions in biological systems?

  • Methodological Answer :

  • Molecular Docking : Simulate binding to biological targets (e.g., enzymes) using AutoDock Vina. The methoxy and furan groups may form hydrogen bonds with active-site residues.
  • ADMET Prediction : Tools like SwissADME estimate logP (~2.8) and solubility (≈0.1 mg/mL), suggesting moderate bioavailability .

Q. What strategies assess the compound’s stability under various experimental conditions?

  • Methodological Answer :

  • Forced Degradation Studies :
  • Acidic/Base Hydrolysis : Expose to 0.1M HCl/NaOH at 60°C for 24 hours. Monitor furan ring opening via UV-Vis (λ = 270 nm).
  • Oxidative Stress : Treat with 3% H₂O₂; analyze degradation products via LC-MS .
  • Thermal Stability : TGA/DSC analysis to determine decomposition temperatures (>200°C indicates robust solid-state stability) .

Q. How can researchers design analogs to explore structure-activity relationships (SAR)?

  • Methodological Answer :

  • Modification Sites :
  • Benzamide Core : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 4-position to enhance electrophilicity.
  • Furan Rings : Replace furan with thiophene or pyridine to alter π-stacking interactions.
  • Case Study : The analog 4-bromo-2-fluoro-N-(2-(furan-2-yl)ethyl)benzamide (CAS 1010228-68-8) showed increased bioactivity due to halogen bonding .

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